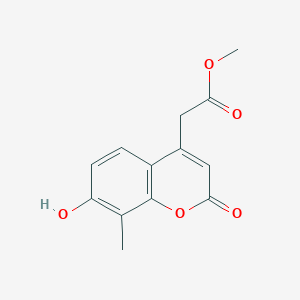

methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This specific compound features a chromen-4-yl acetate structure, which contributes to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

化学反応の分析

Esterification and Hydrolysis

The acetyloxy group at the C-4 position enables esterification and hydrolysis reactions. For example:

-

Acid-Catalyzed Hydrolysis : The acetate group undergoes hydrolysis in acidic conditions to yield (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. This reaction is critical for further functionalization, such as hydrazide formation (see Section 2) .

-

Transesterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic or basic conditions can replace the methyl ester with other alkyl groups.

Reaction Pathway

-

Hydrazide Synthesis :

-

Schiff Base Formation :

Representative Example:

| Reaction Step | Reagents/Conditions | Product Structure | Yield |

|---|---|---|---|

| Hydrazide formation | NH₂NH₂·H₂O, MeOH, RT | Hydrazide (2 ) | 88% |

| Schiff base synthesis | Benzaldehyde, EtOH/HOAc, reflux, 3 hours | N'-Benzylidene derivative (3a ) | 82% |

Cyclocondensation Reactions

The hydrazide intermediate participates in cyclization reactions to form heterocyclic systems:

Key Reactions:

-

With Carbon Disulfide :

-

With Potassium Isothiocyanate :

Mechanistic Insight:

These reactions proceed via nucleophilic attack of the hydrazide nitrogen on electrophilic reagents, followed by cyclization to form oxadiazole or triazole rings. The coumarin core remains intact under these conditions .

Nucleophilic Substitution

The acetate group can act as a leaving group in nucleophilic substitution reactions:

-

With Amines : Reaction with primary amines (e.g., aniline) under basic conditions replaces the acetate with an amide linkage.

-

With Thiols : Thioacetate derivatives are accessible via substitution with thiols in the presence of a base.

Impact of the 8-Methyl Substituent

While not explicitly studied in the provided sources, the 8-methyl group in the target compound may:

-

Enhance Electron-Donating Effects : Stabilize intermediates in electrophilic substitution reactions.

-

Introduce Steric Hindrance : Influence reaction kinetics and regioselectivity, particularly in cyclocondensation or Schiff base formation.

科学的研究の応用

Anticancer Activity

Research indicates that methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF-7. The compound demonstrated an IC50 value of 0.47 μM against these cells, indicating potent cytotoxic activity . Furthermore, it has been observed to selectively target tumor-associated carbonic anhydrase IX (hCA IX), which is often overexpressed in tumors, with a value of 21.8 nM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that this compound exhibits antibacterial effects against various pathogenic bacteria. The synthesis of derivatives from this compound has led to enhanced antibacterial efficacy, making it a candidate for developing new antimicrobial agents .

Plant Growth Regulation

This compound has shown promise as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal pathways within plants. This property can be particularly beneficial in agricultural practices aimed at improving crop productivity and resistance to environmental stressors .

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials, including polymers and coatings. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with specific mechanical and thermal properties suitable for industrial applications .

Anticancer Studies

A comprehensive study published in Molecules highlighted the synthesis of this compound derivatives and their biological evaluation against cancer cell lines. The findings underscored the potential of this compound as a lead structure for developing new anticancer drugs .

Antimicrobial Evaluation

In another study, researchers synthesized novel derivatives of this compound and assessed their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited superior antibacterial properties compared to standard antibiotics, suggesting their potential use in treating bacterial infections .

Summary Table of Applications

作用機序

The biological activity of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anticancer properties are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation .

類似化合物との比較

Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives, such as:

7-Hydroxycoumarin: Known for its anticoagulant properties.

4-Methylcoumarin: Exhibits antimicrobial activity.

8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate: Known for its antioxidant properties.

生物活性

Methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate, a derivative of coumarin, exhibits a wide range of biological activities. This compound is particularly notable for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.

Overview of Coumarin Derivatives

Coumarins are a class of compounds found in many plants, known for their diverse biological activities. This compound is synthesized from 7-hydroxy-4-methylcoumarin and methyl chloroacetate, typically under basic conditions using potassium carbonate as a catalyst .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that coumarin derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain analogues exhibit minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against fungal strains like Candida albicans and Aspergillus fumigatus . The structure–activity relationship (SAR) analysis suggests that substituents such as hydroxyl and methyl groups enhance antimicrobial potency.

Anticancer Properties

The compound also shows promise in anticancer applications. It has been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways. In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines by affecting cell cycle progression and promoting cell death .

Anti-inflammatory and Antioxidant Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its antioxidant activity is attributed to its ability to scavenge free radicals, which can mitigate oxidative stress-related damage in cells .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- DNA Gyrase Inhibition : This compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Mechanisms : The compound enhances cellular antioxidant defenses through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of methyl (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-y)acetate:

特性

IUPAC Name |

methyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-10(14)4-3-9-8(5-11(15)17-2)6-12(16)18-13(7)9/h3-4,6,14H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUYFTOUXUEMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。